molecular formula C16H12N8O7 B14791512 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid

5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid

Cat. No.: B14791512
M. Wt: 428.32 g/mol
InChI Key: RUDLEBKRFQBNJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid typically involves the azo coupling reaction between 2,3-dihydro-6-methyl-2-oxo-1H-benzimidazole and barbituric acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the diazotization of the benzimidazole derivative followed by coupling with barbituric acid to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is primarily related to its ability to interact with biological molecules through its azo and benzimidazole moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is unique due to its specific combination of benzimidazole and barbituric acid moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and resistance to heat and migration make it particularly valuable in industrial applications .

Properties

Molecular Formula

C16H12N8O7

Molecular Weight

428.32 g/mol

IUPAC Name

5-(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N8O7/c1-4-2-6-7(18-13(29)17-6)3-5(4)16(11(27)21-15(31)22-12(16)28)24-23-8-9(25)19-14(30)20-10(8)26/h2-3,8H,1H3,(H2,17,18,29)(H2,19,20,25,26,30)(H2,21,22,27,28,31)

InChI Key

RUDLEBKRFQBNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3(C(=O)NC(=O)NC3=O)N=NC4C(=O)NC(=O)NC4=O)NC(=O)N2

Origin of Product

United States

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